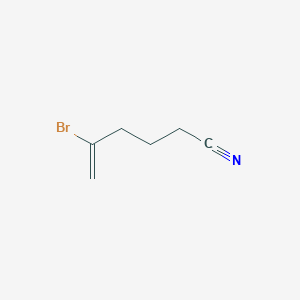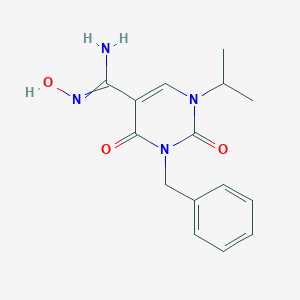
1-(1-Amino-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Amino-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound, also known as APTFE, belongs to the class of pyrrole derivatives and is widely used in various fields of research.
Mecanismo De Acción
The mechanism of action of 1-(1-Amino-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone is not fully understood. However, it is believed that 1-(1-Amino-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone interacts with various biological molecules, including proteins and nucleic acids, through hydrogen bonding and electrostatic interactions. This interaction can lead to changes in the structure and function of these molecules, which can result in various biochemical and physiological effects.
Efectos Bioquímicos Y Fisiológicos
1-(1-Amino-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including proteases and phosphatases. 1-(1-Amino-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone has also been shown to bind to DNA and RNA, which can affect gene expression and protein synthesis. In addition, 1-(1-Amino-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone has been shown to have anticancer properties by inducing apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(1-Amino-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone has several advantages for use in lab experiments. It is relatively easy to synthesize and is available in high purity and yield. 1-(1-Amino-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone is also stable under various conditions, which makes it suitable for use in various experiments. However, 1-(1-Amino-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone has some limitations, including its high cost and limited availability, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on 1-(1-Amino-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone. One direction is to further study its mechanism of action and its interactions with biological molecules. Another direction is to explore its potential applications in drug discovery and materials science. Additionally, research can be conducted to improve the synthesis method of 1-(1-Amino-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone and to reduce its cost. Overall, 1-(1-Amino-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone has significant potential for various applications and warrants further research.
Métodos De Síntesis
The synthesis of 1-(1-Amino-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone is a complex process that involves several steps. The most common method of synthesis involves the reaction of 1-(2,2,2-trifluoroethyl)pyrrole with hydroxylamine hydrochloride in the presence of sodium bicarbonate. This reaction yields 1-(1-Amino-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone in high purity and yield. Other methods of synthesis include the reaction of 1-(2,2,2-trifluoroethyl)pyrrole with other amines or hydrazines.
Aplicaciones Científicas De Investigación
1-(1-Amino-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone has been extensively studied in various fields of research due to its unique properties. It has been used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. 1-(1-Amino-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone has also been used as a ligand in coordination chemistry and catalysis. In addition, 1-(1-Amino-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone has been used as a probe in fluorescence spectroscopy and as a sensor for detecting metal ions.
Propiedades
Número CAS |
163350-71-8 |
|---|---|
Nombre del producto |
1-(1-Amino-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone |
Fórmula molecular |
C6H5F3N2O |
Peso molecular |
178.11 g/mol |
Nombre IUPAC |
1-(1-aminopyrrol-2-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C6H5F3N2O/c7-6(8,9)5(12)4-2-1-3-11(4)10/h1-3H,10H2 |
Clave InChI |
NYEWPKZSHMRNTO-UHFFFAOYSA-N |
SMILES |
C1=CN(C(=C1)C(=O)C(F)(F)F)N |
SMILES canónico |
C1=CN(C(=C1)C(=O)C(F)(F)F)N |
Sinónimos |
Ethanone, 1-(1-amino-1H-pyrrol-2-yl)-2,2,2-trifluoro- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



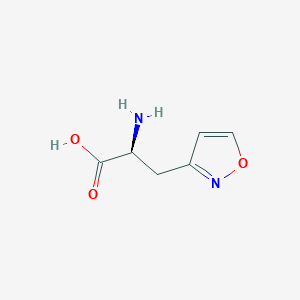

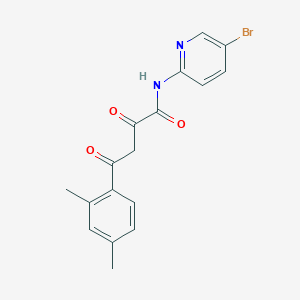
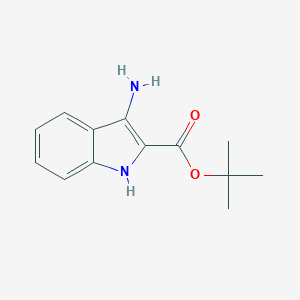
![3-Aminopyrido[3,4-b]pyrazin-2(1H)-one](/img/structure/B67187.png)
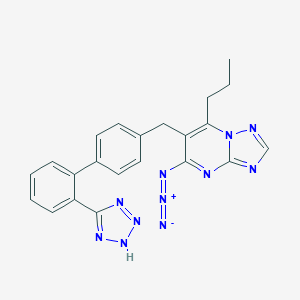
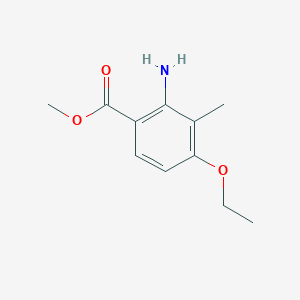

![4-Fluorobenzo[d]isoxazol-3(2H)-one](/img/structure/B67198.png)
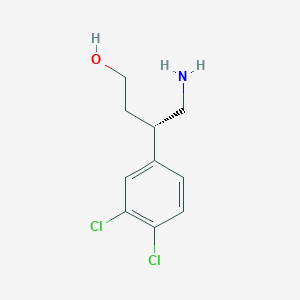
![1-[8-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]octanoyl]piperidine-3-carboxylic acid](/img/structure/B67200.png)
![Methyl 4-hydroxyimino-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B67202.png)
